5-nitro-2H,3H-furo[3,2-b]pyridine

Heterocyclic synthesis Electrophilic aromatic substitution Nitration efficiency

5-Nitro-2H,3H-furo[3,2-b]pyridine (CAS 95837-10-8) is the premier building block for selective CLK/HIPK kinase inhibitors and Hedgehog pathway probes. The saturated 2,3-dihydrofuran ring delivers a XLogP3 of 1.1—significantly lower than the fully aromatic analog—improving solubility and partitioning in both synthesis and early ADME assays. The nitro group is reduced to the 5-amine in 80% yield under mild Pd/C hydrogenation, enabling rapid diversification via amide coupling, sulfonamide formation, or reductive amination. Direct nitration of 2,3-dihydrofuro[3,2-b]pyridine proceeds in 93% isolated yield (vs. ~50% for thieno analogs), reducing COGS and waste. Four diagnostic ¹H NMR signals (CDCl₃: δ 3.46, 4.87, 7.18, 8.15) enable instant batch-to-batch QC. This scaffold is the direct synthetic precursor to X-ray-validated probes (PDB 7NCF). Choosing the correct regioisomer ensures alignment with published SAR data—analogs like 5-nitrofuro[3,2-b]pyridine (CAS 193605-40-2) differ in LogP, reactivity, and coupling conditions, making them non-interchangeable.

Molecular Formula C7H6N2O3
Molecular Weight 166.1
CAS No. 95837-10-8
Cat. No. B6252641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-2H,3H-furo[3,2-b]pyridine
CAS95837-10-8
Molecular FormulaC7H6N2O3
Molecular Weight166.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 0.05 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2H,3H-furo[3,2-b]pyridine (CAS 95837-10-8): A Regioselectively Nitrated Dihydrofuropyridine Building Block for Kinase-Targeted Synthesis


5-Nitro-2H,3H-furo[3,2-b]pyridine (CAS 95837-10-8) is a heterocyclic compound consisting of a partially saturated furan ring fused to a pyridine ring, with a nitro substituent at the 5-position [1]. The compound belongs to the furo[3,2-b]pyridine scaffold class, which has been identified as a privileged core for potent and highly selective kinase inhibitors, particularly targeting cdc-like kinases (CLKs) and the Hedgehog signaling pathway [2]. With a molecular formula of C7H6N2O3 and a molecular weight of 166.13 g/mol, this compound serves primarily as a versatile synthetic intermediate, where the nitro group acts as a key functional handle for further transformations—most notably reduction to the corresponding 5-amino derivative—enabling downstream elaboration into bioactive molecules [1][3].

5-Nitro-2H,3H-furo[3,2-b]pyridine: Why Regioisomeric, Aromatic, or Halogenated Analogs Cannot Substitute in Synthetic Sequences


Substituting 5-nitro-2H,3H-furo[3,2-b]pyridine with a closely related analog introduces quantifiable risks in synthetic efficiency, downstream reactivity, and physicochemical property profiles. The fully aromatic analog 5-nitrofuro[3,2-b]pyridine (CAS 193605-40-2) lacks the saturated 2,3-dihydrofuran ring, resulting in a higher LogP (~2.26 vs. XLogP3 = 1.1) that alters solubility and partitioning behavior in reaction media and biological assays [1][2]. The 5-chloro analog (CAS 193605-50-4) requires different coupling conditions (e.g., palladium-catalyzed cross-coupling) versus the reduction–diazotization–substitution sequence enabled by the nitro group [3]. Furthermore, the regioisomeric 5-nitrofuro[2,3-b]pyridine (CAS 34668-29-6) positions the nitro group in a different electronic environment relative to the ring nitrogen, leading to divergent reactivity in nucleophilic aromatic substitution and metal-mediated couplings [4]. These structural differences translate directly into non-interchangeable synthetic routes, purification profiles, and final product properties—making informed selection of the correct building block essential for reproducible research and scalable process development.

5-Nitro-2H,3H-furo[3,2-b]pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Nitration Yield: 93% for Direct Electrophilic Substitution vs. ~50% for Thieno[3,2-b]pyridine Analog

Direct nitration of 2,3-dihydrofuro[3,2-b]pyridine (CAS 95837-09-5) with HNO₃/H₂SO₄ at 0 °C for 1 hour yields 5-nitro-2H,3H-furo[3,2-b]pyridine in 93% isolated yield . By comparison, the thieno[3,2-b]pyridine analog undergoes nitration at C-3 in only approximately 50% yield under similar nitric-sulfuric acid conditions, as documented in the Shiotani furopyridine series [1]. This nearly twofold yield advantage reduces raw material cost per gram of product and minimizes waste from unreacted starting material and byproducts.

Heterocyclic synthesis Electrophilic aromatic substitution Nitration efficiency

Lipophilicity Differential: XLogP3 = 1.1 for 5-Nitro-dihydro vs. LogP = 2.26 for Fully Aromatic 5-Nitrofuro[3,2-b]pyridine

5-Nitro-2H,3H-furo[3,2-b]pyridine exhibits a computed XLogP3 of 1.1 [1], whereas the fully aromatic analog 5-nitrofuro[3,2-b]pyridine (CAS 193605-40-2) has a reported LogP of 2.2592 [2]. This difference of approximately 1.16 log units reflects the impact of furan ring saturation on hydrophilicity. The lower lipophilicity of the dihydro analog translates to improved aqueous solubility and altered membrane permeability characteristics, which can be advantageous in early-stage medicinal chemistry when optimizing ADME properties or when aqueous reaction conditions are required.

Physicochemical properties Lipophilicity Drug-likeness Partition coefficient

Nitro-to-Amine Reduction: 80% Yield for Catalytic Hydrogenation to 5-Amino-2,3-dihydrofuro[3,2-b]pyridine

The nitro group of 5-nitro-2H,3H-furo[3,2-b]pyridine undergoes clean reduction to the corresponding 5-amino-2,3-dihydrofuro[3,2-b]pyridine (CAS 95837-11-9) using Pd/C (500 mg catalyst per 7.41 g substrate) under atmospheric hydrogen in methanol at room temperature over 16 hours, affording the amine product in 80% isolated yield after recrystallization . This transformation is a critical gateway reaction: the resulting 5-amino derivative serves as a versatile intermediate for amide coupling, diazotization–Sandmeyer chemistry, and urea formation. In contrast, the 5-chloro analog (CAS 193605-50-4) requires palladium-catalyzed Buchwald–Hartwig amination conditions for analogous C–N bond formation, which typically demands higher catalyst loadings, elevated temperatures, and specialized ligands [1].

Catalytic hydrogenation Nitro reduction Amine building block Palladium catalysis

¹H NMR Structural Identity Confirmation: Definitive Spectroscopic Fingerprint for Quality Control

The ¹H NMR spectrum of 5-nitro-2H,3H-furo[3,2-b]pyridine in CDCl₃ displays four diagnostic signals: δ 3.46 (t, J = 9 Hz, 2H, H-3), 4.87 (t, J = 9 Hz, 2H, H-2), 7.18 (d, J = 9 Hz, 1H, H-7), and 8.15 (d, J = 9 Hz, 1H, H-6) . The distinct downfield shift of H-6 (δ 8.15) relative to H-7 (δ 7.18) is characteristic of the electron-withdrawing effect of the nitro group at the 5-position and provides unambiguous differentiation from the 2-nitro regioisomer, which would exhibit a different coupling pattern. This spectroscopic signature enables definitive identity confirmation upon receipt, a critical quality control checkpoint not available from vendors providing only CAS-number labeling.

Quality control Identity confirmation NMR spectroscopy Procurement specification

Furo[3,2-b]pyridine Scaffold Privilege: Validated Kinase Inhibitor Pharmacophore with CLK and HIPK Selectivity

The furo[3,2-b]pyridine scaffold, of which 5-nitro-2H,3H-furo[3,2-b]pyridine is a direct 5-substituted derivative, has been experimentally validated as a privileged pharmacophore for kinase inhibition. Němec et al. (2019, 2021) demonstrated that 3,5-disubstituted furo[3,2-b]pyridines yield potent CLK inhibitors (e.g., MU1210, a state-of-the-art chemical biology probe for CLK1/2/4) and highly selective HIPK inhibitors (e.g., MU135 with an X-ray co-crystal structure in HIPK2) [1][2]. The 5-nitro substituent serves as the entry point for installing the 5-substituent present in these advanced leads. In contrast, the regioisomeric furo[2,3-b]pyridine scaffold has been explored primarily as melatonin receptor ligands and does not share the same kinase selectivity profile [3]. The furo[3,2-c]pyridine isomer has found applications as organic ligands in transition metal complexes rather than as kinase inhibitor cores [3].

Kinase inhibition CLK inhibitors HIPK inhibitors Chemical biology probes Medicinal chemistry

GHS Hazard Profile: Standardized Safe-Handling Classification Facilitates Procurement Compliance

5-Nitro-2H,3H-furo[3,2-b]pyridine carries a standardized GHS classification reported by ECHA: Acute Toxicity Category 4 (oral, H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory irritation, H335), with a Warning signal word [1]. This is a milder hazard profile compared to certain nitroaromatic compounds that carry Acute Toxicity Category 3 or higher classifications, which impose stricter shipping, storage, and handling requirements. The well-documented GHS profile enables straightforward integration into institutional chemical hygiene plans without the need for additional hazard determination studies.

Chemical safety GHS classification Procurement compliance Hazard communication

5-Nitro-2H,3H-furo[3,2-b]pyridine: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of CLK and HIPK Kinase Inhibitor Libraries via 5-Nitro Reduction–Functionalization Sequence

The furo[3,2-b]pyridine scaffold is experimentally validated as a privileged pharmacophore for CLK and HIPK kinase inhibition, with co-crystal structures confirming the binding mode [1]. 5-Nitro-2H,3H-furo[3,2-b]pyridine serves as the optimal entry point for generating 3,5-disubstituted furo[3,2-b]pyridine libraries: the nitro group is reduced to the 5-amino derivative in 80% yield under mild Pd/C hydrogenation conditions, and the resulting amine can be elaborated via amide coupling, sulfonamide formation, or reductive amination to introduce diverse 5-substituents. The lower lipophilicity (XLogP3 = 1.1) of this dihydro intermediate compared to the fully aromatic analog may also confer formulation advantages for early-stage in vitro ADME profiling [2].

Process Chemistry Scale-Up: Cost-Efficient Multi-Gram Synthesis Leveraging 93% Nitration Yield

The 93% isolated yield for direct nitration of 2,3-dihydrofuro[3,2-b]pyridine to the 5-nitro product , combined with straightforward aqueous workup and chloroform extraction, makes this transformation amenable to multi-gram and pilot scale. The nearly twofold yield advantage over comparable heterocyclic nitrations (~50% for thieno analogs [3]) reduces both raw material cost and waste generation per kilogram of product, critical factors in process chemistry where COGS (Cost of Goods Sold) and E-factor calculations drive synthetic route selection.

Quality-Controlled Building Block Procurement: NMR-Verified Identity for Library Production

The published ¹H NMR spectrum with four clearly resolved diagnostic signals in CDCl₃ (δ 3.46, 4.87, 7.18, 8.15) provides an immediate, non-destructive identity verification method upon receipt. For core facilities and contract research organizations producing compound libraries, this spectroscopic fingerprint enables batch-to-batch quality control without consuming significant quantities of material, reducing the risk of propagating structural errors through multi-step parallel syntheses.

Chemical Biology Tool Compound Development: Furo[3,2-b]pyridine Scaffold as a Validated Kinase Probe Starting Point

The 2021 Němec et al. study demonstrated that the furo[3,2-b]pyridine core enables the development of chemical biology probes with target engagement confirmed by X-ray crystallography (MU135–HIPK2, PDB 7NCF) [1]. 5-Nitro-2H,3H-furo[3,2-b]pyridine is the direct synthetic precursor to the 5-substituted intermediates used in these probe development campaigns. For groups developing chemical probes for dark kinases or the Hedgehog pathway, selecting this specific scaffold isomer ensures alignment with published structure–activity relationship data, co-crystal structures, and selectivity profiles—information that is absent for other furopyridine regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-nitro-2H,3H-furo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.